Potassium;trifluoro(3,3,3-trifluoroprop-1-ynyl)boranuide
Description
Potassium trifluoro(3,3,3-trifluoroprop-1-ynyl)boranuide (K[BF₃(C≡CCF₃)]) is a trifluoroborate salt characterized by a terminal alkyne group substituted with three fluorine atoms. This compound is notable for its use in cross-coupling reactions, particularly in the synthesis of fluorinated styrenes and other trifluoromethylated aromatic systems. Its reactivity is influenced by the electron-withdrawing trifluoromethyl group and the sp-hybridized alkyne, which enhances its stability and suitability for catalytic transformations .
Properties
IUPAC Name |
potassium;trifluoro(3,3,3-trifluoroprop-1-ynyl)boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3BF6.K/c5-3(6,7)1-2-4(8,9)10;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJXWERMCNBTNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C#CC(F)(F)F)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3BF6K | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Competing Pathways in Direct Synthesis
-
Fluorine Over-Substitution: Excess BF₃·OEt₂ can lead to over-fluorination at the boron center, forming undesired B-F₄⁻ species. This is mitigated by stoichiometric control.
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Etherate Coordination: Residual ether ligands may reduce reactivity; vacuum distillation or ligand-exchange reagents (e.g., PMe₃) are employed to address this.
Stability of Intermediates
-
Lithium Borates: Prone to decomposition via protonolysis if exposed to trace water. Storage under argon at −20°C is essential.
-
Potassium Salts: Exhibit superior air and moisture stability compared to sodium analogs, making them suitable for long-term storage.
Industrial and Research Applications
While KTCF3B-F is primarily a research chemical, its applications include:
Chemical Reactions Analysis
Types of Reactions
Potassium;trifluoro(3,3,3-trifluoroprop-1-ynyl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different boron-containing products.
Reduction: It can be reduced under specific conditions to yield other boron compounds.
Substitution: The trifluoropropynyl group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products often include various boron-containing compounds with different functional groups .
Scientific Research Applications
Research Applications
- Organic Synthesis
-
Alkynylation Reactions
- The compound's unique alkyne functionality allows it to participate in alkynylation reactions that are not feasible with other boron derivatives. This property is particularly useful in synthesizing complex organic molecules with specific structural features.
- Selective Hydrogenation
-
Building Block for Complex Molecules
- Ongoing research indicates that KTCF3B-F may act as a precursor for creating more complex molecular architectures. Its ability to function as a building block enhances its utility in synthetic organic chemistry.
Case Study 1: Palladium-Catalyzed Reactions
In a study conducted by Ramachandran et al., KTCF3B-F was utilized in palladium-catalyzed reactions to synthesize β-trifluoromethylstyrenes through selective hydrogenation. The results demonstrated the compound's effectiveness in producing high-purity products suitable for further functionalization .
Case Study 2: Coupling Reactions
Research by Molander et al. highlighted the use of KTCF3B-F in Suzuki-Miyaura cross-coupling reactions. The study illustrated how the compound's trifluoroborate moiety facilitated efficient bond formation with various aryl halides, showcasing its potential in developing diverse organic compounds .
Mechanism of Action
The mechanism of action of potassium;trifluoro(3,3,3-trifluoroprop-1-ynyl)boranuide involves its interaction with various molecular targets and pathways. The trifluoropropynyl group can participate in nucleophilic addition reactions, while the borate anion can act as a Lewis acid, facilitating various chemical transformations .
Comparison with Similar Compounds
Comparison with Structurally Similar Trifluoroborates
Potassium Trifluoro(3,3,3-Trifluoroprop-1-en-2-yl)borate
Key Differences :
- Structure : Replaces the alkyne (C≡C) with an alkene (C=C), resulting in potassium trifluoro(3,3,3-trifluoroprop-1-en-2-yl)borate (C₃H₅BF₃K).
- Reactivity : The alkene derivative undergoes hydrogenation to yield either (Z)- or (E)-β-trifluoromethylstyrenes with high stereochemical control. In contrast, the alkyne version requires hydrogenation to access similar products but offers a pathway to alkyne intermediates for further functionalization .
- Applications: The alkyne variant is more versatile in click chemistry and Sonogashira couplings, whereas the alkene form is primarily used in stereoselective hydrogenations .
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | Key Functional Group | Primary Reaction Pathway |
|---|---|---|---|
| K[BF₃(C≡CCF₃)] | C₃F₆BKK | Alkyne (C≡C) | Suzuki coupling, hydrogenation |
| K[BF₃(CH₂CF₃)] (QC-0003) | C₃H₅BF₃K | Alkane (C-C) | Cross-coupling (limited reactivity) |
| K[BF₃(C₆H₄-Morpholinylcarbonyl)] | C₁₁H₁₂BF₃NO₂K | Aryl + carbonyl | Suzuki-Miyaura coupling |
| K[BF₃(spiro[2.3]hexan-5-yl)] | C₆H₉BF₃K | Spirocyclic | Stabilized intermediates |
Potassium 3,3,3-Trifluoropropane-1-trifluoroborate (QC-0003)
Key Differences :
- Structure : Fully saturated propane chain (C-C-C) instead of an alkyne.
- Reactivity : Reduced reactivity in cross-couplings due to the absence of π-bonds. Primarily used in alkylation reactions rather than aryl couplings .
- Thermal Stability : Higher thermal stability compared to the alkyne derivative, as evidenced by thermogravimetric analysis (TGA) data from similar trifluoroborates .
Bicyclo[1.1.1]pentane Derivatives
Examples :
- Potassium trifluoro({3-propylbicyclo[1.1.1]pentan-1-yl})boranuide (CID 155823321, C₈H₁₃BF₃K).
- Potassium trifluoro[3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl]boranuide.
Key Differences :
- Steric Effects : The bicyclo[1.1.1]pentane framework imposes significant steric hindrance, reducing reactivity in coupling reactions but enhancing stability.
- Applications : These derivatives are used in medicinal chemistry to create bioisosteres for tert-butyl groups or aromatic rings, unlike the alkyne-based compound, which is tailored for catalytic synthesis .
Heteroaromatic Trifluoroborates
Examples :
- Potassium trifluoro(N-methylpyrazolo)borate.
- Potassium trifluoro(4-morpholinylcarbonyl)phenyltrifluoroborate.
Key Differences :
- Electronic Effects : Heteroaromatic substituents (e.g., pyrazole, morpholine) modulate electron density, enabling regioselective couplings. The alkyne-based compound’s reactivity is dominated by the electron-deficient trifluoromethyl group .
- Yield in Cross-Couplings : Heteroaromatic trifluoroborates achieve >80% yields in Suzuki-Miyaura reactions with aryl halides, while the alkyne derivative requires optimized conditions for comparable efficiency .
Catalytic Hydrogenation ()
K[BF₃(C≡CCF₃)] undergoes Pd-catalyzed hydrogenation to produce (Z)- or (E)-β-trifluoromethylstyrenes with >98% purity. This contrasts with alkene-based trifluoroborates, where isomerization occurs spontaneously, limiting stereochemical control .
Thermal Stability
Thermogravimetric analysis (TGA) of related compounds (e.g., bicyclo derivatives) shows decomposition temperatures above 200°C, suggesting that steric shielding enhances stability. The alkyne derivative’s stability under heating remains understudied but is inferred to be moderate due to its reactive triple bond .
Biological Activity
Potassium trifluoro(3,3,3-trifluoroprop-1-ynyl)boranuide (KTCF3B-F) is a specialized organoboron compound notable for its unique trifluoropropynyl structure. This compound has garnered attention for its potential applications in organic synthesis, particularly due to its enhanced reactivity and selectivity in various chemical transformations. However, research on its biological activity remains limited.
- Molecular Formula : C₃BF₆K
- Molecular Weight : Approximately 199.93 g/mol
- Structure : Features a potassium cation bonded to a boron atom, which is further connected to a trifluorinated alkyne moiety.
The presence of multiple fluorine atoms significantly increases the compound's reactivity and solubility in organic solvents, making it a valuable reagent in synthetic applications.
Biological Activity Overview
Currently, the specific biological activities of potassium trifluoro(3,3,3-trifluoroprop-1-ynyl)boranuide have not been extensively characterized. The existing literature primarily focuses on its chemical properties and synthetic applications rather than its interactions within biological systems. Here are some key points regarding its biological activity:
- Mechanism of Action : The precise mechanism by which KTCF3B-F interacts with biological systems is largely unknown due to insufficient research.
- Potential Applications : While direct biological applications are not well-documented, the compound's reactivity suggests potential roles in drug development and synthesis of biologically active molecules.
Comparative Analysis with Similar Compounds
To better understand the unique properties of potassium trifluoro(3,3,3-trifluoroprop-1-ynyl)boranuide, it is useful to compare it with other organoboron compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Potassium Trifluoroborate | KBF₄ | Commonly used in Suzuki reactions; less fluorinated. |
| Potassium 3-Fluoro(1-butyne)boranuide | C₄H₆BF₃K | Contains a butyne group; less fluorination than KTCF3B-F. |
| Sodium Trifluoro(2-methylprop-1-enyl)boranuide | C₅H₇BF₃Na | Features a branched alkene; different reactivity profile. |
The unique trifluorinated alkyne structure of KTCF3B-F enhances its reactivity compared to less fluorinated analogs, allowing for specific applications in advanced synthetic methodologies that require precise control over electronic properties.
Case Studies and Research Findings
Despite the limited direct studies on the biological activity of KTCF3B-F, there are relevant findings from related compounds that may provide insights:
- Suzuki-Miyaura Coupling Reactions : Research indicates that replacing traditional alkali bases with fluoride sources can enhance coupling reactions involving organoboron compounds. This suggests that KTCF3B-F could potentially improve yields in similar reactions involving sensitive biological molecules .
- Reactivity with Electrophiles and Nucleophiles : Interaction studies involving potassium trifluoro compounds indicate their capability to react with various electrophiles and nucleophiles, which may be extrapolated to hypothesize potential biological interactions.
Q & A
Basic: What are the recommended synthetic routes for Potassium Trifluoro(3,3,3-Trifluoroprop-1-ynyl)boranuide?
Answer:
The synthesis typically involves two key steps:
- Step 1: Reacting 3,3,3-trifluoroprop-1-yne with boron trifluoride diethyl etherate (BF₃·OEt₂) to form the alkynyltrifluoroborate intermediate .
- Step 2: Treating the intermediate with potassium fluoride (KF) in anhydrous tetrahydrofuran (THF) to precipitate the potassium salt .
Critical Parameters: - Use of dry solvents (e.g., THF) to avoid hydrolysis.
- Reaction temperatures maintained between 0°C and 25°C for optimal yield (~70-80% purity) .
Advanced: How can Z/E selectivity be controlled in hydrogenation reactions involving this compound?
Answer:
Pd-catalyzed hydrogenation enables stereoselective synthesis of β-trifluoromethylstyrenes:
- Z-Isomer Formation: Use of Pd/C or Pd(OAc)₂ under H₂ (1 atm) at 25°C yields >98% Z-selectivity initially.
- E-Isomer Formation: Prolonged reaction time (24-48 hours) or thermal conditions (50°C) promotes isomerization to the E-isomer .
Key Insight: Kinetic control favors the Z-isomer, while thermodynamic control shifts equilibrium toward the E-isomer. Monitoring via ¹⁹F NMR is recommended to track isomerization .
Basic: What spectroscopic methods are effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR: Identifies proton environments and carbon backbone. The alkynyl proton signal appears at δ ~2.5-3.5 ppm in CD₃CN .
- ¹⁹F NMR: Critical for confirming trifluoroborate structure (δ ~-135 to -145 ppm) and tracking fluorinated intermediates .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M⁻] at m/z 224.07) .
Advanced: How do electronic effects of the trifluoromethyl group influence cross-coupling reactivity?
Answer:
The electron-withdrawing CF₃ group:
- Enhances Oxidative Stability: Stabilizes the boron center, enabling compatibility with strong bases in Suzuki-Miyaura couplings .
- Modulates Reactivity: Reduces electron density at the alkynyl carbon, slowing transmetallation rates. Palladium catalysts (e.g., Pd(PPh₃)₄) with π-accepting ligands improve efficiency .
Methodological Tip: Use aryl iodides (vs. bromides) to accelerate coupling with this electron-deficient boranuide .
Basic: What are the primary applications of this compound in organic synthesis?
Answer:
- Suzuki-Miyaura Cross-Coupling: Synthesizes trifluoromethyl-substituted biaryls, key intermediates in drug discovery .
- Hydrogenation to Styrenes: Generates β-trifluoromethylstyrenes for materials science (e.g., liquid crystals) .
- Fluorinated Building Blocks: Used in agrochemicals and PET imaging agents due to metabolic stability .
Advanced: How to resolve contradictions in reaction outcomes, such as unexpected isomer ratios?
Answer:
- Kinetic vs. Thermodynamic Analysis: Conduct time-course studies with ¹⁹F NMR to distinguish initial selectivity (kinetic) from equilibrium-driven isomerization .
- Catalyst Screening: Test Pd(0) vs. Pd(II) precatalysts; ligand effects (e.g., PPh₃ vs. XPhos) can alter transition-state geometry .
- Computational Modeling: DFT calculations (e.g., Gibbs free energy of isomers) predict dominant pathways .
Basic: What handling and storage protocols ensure compound stability?
Answer:
- Storage: Keep under inert gas (Ar/N₂) at -20°C in amber vials to prevent moisture absorption .
- Handling: Use gloveboxes for air-sensitive steps. Quench residues with ethanol to neutralize reactive boron species .
Advanced: What computational tools aid in predicting reactivity and electronic structure?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
